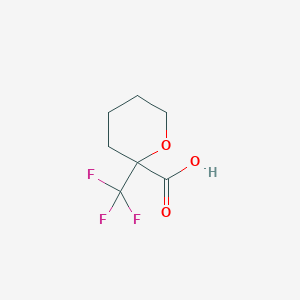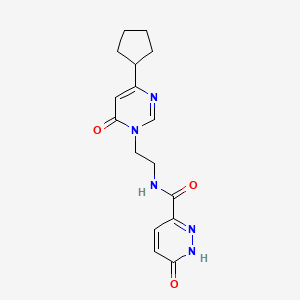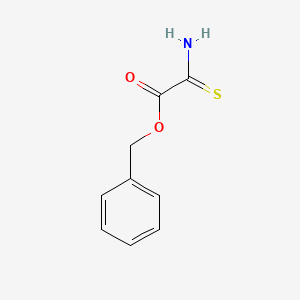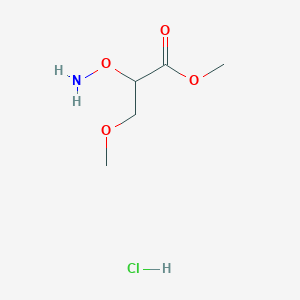
Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride” is a chemical compound with the CAS Number: 2248172-23-6 . It has a molecular weight of 155.58 . The compound is stored at a temperature of 4 degrees Celsius . It is a powder in physical form .
Synthesis Analysis
The synthesis of aminooxy compounds involves the reaction between an aminooxy moiety (RONH2) and a carbonyl group of either an aldehyde or a ketone, known as an oximation reaction . This reaction is chemoselective and can be performed under mild conditions in a variety of solvents, including water . The aminooxy group and derived oximation reactions have been used as a key feature in research, preparing functionalized aminooxy compounds so that the oximation chemistry can serve as a prelude to new synthetic or analytical methods .Molecular Structure Analysis
The Inchi Code for “Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride” is 1S/C4H9NO3.ClH/c1-3(8-5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m1./s1 . This code provides a standard way to encode the molecular structure using a short ASCII string.Chemical Reactions Analysis
The reaction between an aminooxy moiety (RONH2) and a carbonyl group of either an aldehyde or a ketone, known as an oximation reaction, is a versatile click chemistry coupling that generates a robust oxime ether linkage . This reaction is chemoselective and can be performed under mild conditions in a large variety of solvents, including water .Physical And Chemical Properties Analysis
“Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride” is a powder in physical form . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 155.58 .Wissenschaftliche Forschungsanwendungen
Solid-Phase Peptide Synthesis (SPPS)
Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride (referred to as “the compound” hereafter) plays a crucial role in peptide synthesis. Specifically, it serves as a protective agent for the C-terminus carboxylic acid. The standard cleavage of methyl esters typically requires either highly basic or acidic conditions, which are not compatible with Fmoc (9-fluorenylmethoxycarbonyl) or acid-labile protecting groups. However, the compound allows for mild orthogonal ester hydrolysis, enabling selective deprotection of esters. This feature is essential for creating SPPS-ready amino acids, especially when using the Fmoc strategy .
Synthesis of Novel Amides
Beyond peptide synthesis, the compound finds applications in the preparation of novel amides. Starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid, researchers can synthesize 2,3-dimethoxybenzamides and 3-acetoxy-2-methylbenzamides. These amides exhibit diverse properties and may have implications in fields such as materials science, pharmaceuticals, and organic synthesis .
Safety and Hazards
The safety information for “Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
methyl 2-aminooxy-3-methoxypropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4.ClH/c1-8-3-4(10-6)5(7)9-2;/h4H,3,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZJQKFHYCVHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)ON.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(aminooxy)-3-methoxypropanoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970554.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2970556.png)
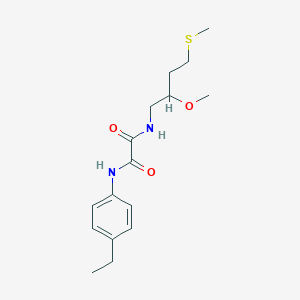
![4-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2970558.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2970560.png)

![3-{[4-(2-Thienylacetyl)piperazin-1-yl]methyl}-1,2-benzisoxazole](/img/structure/B2970565.png)
![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2970569.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2970570.png)
